

solubility and stability of HO-PEG3-(CH2)6-Cl

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Compound of Interest

Compound Name: HO-PEG3-(CH2)6-CI

Cat. No.: B3015736

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An In-depth Technical Guide on the Solubility and Stability of HO-PEG3-(CH2)6-CI

For Researchers, Scientists, and Drug Development Professionals

Introduction

HO-PEG3-(CH2)6-CI is a bifunctional molecule featuring a triethylene glycol (PEG3) spacer, a terminal hydroxyl group, and a hexyl chloride moiety. This structure is of significant interest in the field of drug development, particularly as a linker for Proteolysis Targeting Chimeras (PROTACs), where precise control over physicochemical properties like solubility and stability is paramount for efficacy and formulation.[1] This guide provides a comprehensive overview of the solubility and stability characteristics of **HO-PEG3-(CH2)6-CI**, complete with experimental protocols and visual diagrams to aid researchers in its application.

Physicochemical Properties

The structure of **HO-PEG3-(CH2)6-CI** combines both hydrophilic and hydrophobic elements, which dictates its behavior in various media. The PEG3 chain and the terminal hydroxyl group contribute to its polarity and potential for hydrogen bonding, enhancing solubility in aqueous and polar organic solvents.[2][3] Conversely, the six-carbon alkyl chain introduces hydrophobicity, while the terminal chloride offers a reactive site for nucleophilic substitution.[4] [5]

Solubility Profile



While specific quantitative solubility data for **HO-PEG3-(CH2)6-CI** is not extensively documented in peer-reviewed literature, a qualitative and semi-quantitative profile can be inferred from the general properties of short-chain PEG derivatives and alkyl halides.[6][7][8]

Table 1: Qualitative and Semi-Quantitative Solubility of HO-PEG3-(CH2)6-CI



Solvent Family	Specific Solvents	Expected Solubility	Rationale
Aqueous	Water, Phosphate- Buffered Saline (PBS)	Soluble	The hydrophilic PEG3 chain and terminal hydroxyl group are expected to impart good water solubility. [9][10]
Alcohols	Methanol, Ethanol	High	PEGs are generally highly soluble in lower-chain alcohols. [6]
Polar Aprotic	Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF)	High	These are common solvents for a wide range of polar organic molecules, including PEG derivatives.[3][6]
Halogenated	Dichloromethane (DCM), Chloroform	High	The alkyl chain and overall polarity are compatible with these solvents.[3]
Ethers	Diethyl Ether, Tetrahydrofuran (THF)	Low to Moderate	Solubility is expected to be limited in diethyl ether, but moderate in the more polar THF.[6]
Hydrocarbons	Hexanes, Toluene	Low / Insoluble	The molecule's polarity makes it unlikely to be soluble in non-polar aliphatic hydrocarbons like hexanes. Solubility in toluene may be low.[3]



Stability Profile

The stability of **HO-PEG3-(CH2)6-CI** is influenced by its two main structural components: the PEG ether backbone and the terminal alkyl chloride. PEG chains are susceptible to oxidative degradation, while the alkyl chloride can undergo hydrolysis or nucleophilic substitution.[4][11] [12]

Key Factors Affecting Stability:

- Oxidative Stress: The ether linkages in the PEG chain can undergo auto-oxidation, a process
 accelerated by heat, light, and the presence of metal ions.[13] This degradation can lead to
 chain cleavage and the formation of reactive byproducts like formaldehyde and formic acid.
 [11][14]
- pH: The molecule is expected to be relatively stable in neutral and acidic conditions.
 However, under basic conditions, the terminal chloride is more susceptible to hydrolysis to the corresponding alcohol (HO-PEG3-(CH2)6-OH).[15] Strong bases can also deprotonate the terminal hydroxyl group, potentially leading to other reactions.
- Temperature: Elevated temperatures can accelerate both oxidative degradation of the PEG chain and hydrolysis of the alkyl chloride.[13][16]
- Nucleophiles: The terminal chloride is a reactive site for nucleophilic substitution. This is
 often a desired property for its use as a linker, but it also means the compound will be
 unstable in the presence of strong nucleophiles.[4][17]

Table 2: Summary of Stability and Potential Degradation Pathways



Condition	Affected Moiety	Potential Degradation Products
Oxidation (e.g., H ₂ O ₂ , air, light)	PEG Chain	Formaldehyde, formic acid, shorter PEG fragments.[11]
Strong Basic Conditions (e.g., high pH)	Alkyl Chloride	HO-PEG3-(CH2)6-OH (hydrolysis product).
High Temperature	Both	Accelerated oxidation and hydrolysis products.
Presence of Nucleophiles	Alkyl Chloride	Products of nucleophilic substitution.

Experimental Protocols

Protocol 1: Determination of Equilibrium Solubility

This protocol outlines a method to determine the saturation solubility of **HO-PEG3-(CH2)6-CI** in a given solvent.

Objective: To quantify the maximum concentration of **HO-PEG3-(CH2)6-CI** that can be dissolved in a specific solvent at a set temperature.

Materials:

- HO-PEG3-(CH2)6-CI
- Selected solvents (e.g., water, PBS, ethanol, DCM)
- Vials with screw caps
- Orbital shaker or magnetic stirrer
- Thermostatically controlled environment (e.g., incubator or water bath)
- Centrifuge
- Syringe filters (0.22 μm)



 High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., Charged Aerosol Detector (CAD), Evaporative Light Scattering Detector (ELSD), or Mass Spectrometer (MS))

Methodology:

- Preparation of Saturated Solutions:
 - Add an excess amount of HO-PEG3-(CH2)6-CI to a vial containing a known volume of the selected solvent. The excess solid should be clearly visible.
 - Seal the vials tightly to prevent solvent evaporation.
 - Place the vials in an orbital shaker within a temperature-controlled environment (e.g., 25°C).
 - Equilibrate the samples for at least 24-48 hours to ensure equilibrium is reached.
- Sample Processing:
 - After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.
 - Centrifuge the vials at a high speed (e.g., 10,000 x g) for 15 minutes to pellet any remaining undissolved solid.
 - Carefully withdraw a known volume of the supernatant using a pipette.
 - Filter the supernatant through a 0.22 μm syringe filter to remove any fine particulates.
- Quantification:
 - Prepare a series of standard solutions of HO-PEG3-(CH2)6-CI of known concentrations in the same solvent.
 - Analyze the filtered supernatant and the standard solutions using a validated HPLC method.



- Construct a calibration curve from the standard solutions.
- Determine the concentration of HO-PEG3-(CH2)6-CI in the supernatant by interpolating its response on the calibration curve. This concentration represents the equilibrium solubility.

Protocol 2: Forced Degradation Study

This protocol is designed to identify potential degradation pathways and assess the intrinsic stability of **HO-PEG3-(CH2)6-CI** under various stress conditions.[11][18]

Objective: To evaluate the stability of **HO-PEG3-(CH2)6-CI** under hydrolytic, oxidative, and thermal stress.

Materials:

- HO-PEG3-(CH2)6-CI
- Solvent in which the compound is stable (e.g., acetonitrile/water mixture)
- Hydrochloric acid (HCl) solution (e.g., 0.1 M)
- Sodium hydroxide (NaOH) solution (e.g., 0.1 M)
- Hydrogen peroxide (H₂O₂) solution (e.g., 3%)
- Stability chambers or ovens
- HPLC-MS system for analysis

Methodology:

- Sample Preparation:
 - Prepare a stock solution of HO-PEG3-(CH2)6-Cl at a known concentration (e.g., 1 mg/mL) in a suitable solvent.
 - For each stress condition, mix the stock solution with the stressor in a vial. A control sample (stock solution with no stressor) should also be prepared and stored at a controlled, non-degrading temperature (e.g., 4°C).



Stress Conditions:

- Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Incubate at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24 hours).[11]
- Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Incubate at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24 hours).[11]
- Oxidation: Mix the stock solution with 3% H₂O₂. Keep at room temperature for a defined period (e.g., 24 hours).[11]
- Thermal Stress: Incubate a sample of the stock solution at a high temperature (e.g., 80°C)
 for a defined period (e.g., 48 hours).[11]

Analysis:

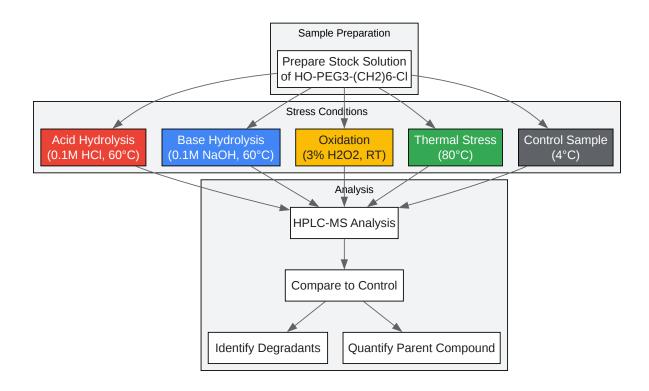
- After the incubation period, neutralize the acidic and basic samples if necessary.
- Analyze all stressed samples and the control sample by a stability-indicating HPLC-MS method.
- Compare the chromatograms of the stressed samples to the control.
- Quantify the remaining parent compound to determine the extent of degradation.
- Use the mass spectrometry data to identify the mass of any significant degradation products and propose their structures.

Visualizations

Experimental and Logical Workflows

The following diagrams illustrate key processes related to the stability assessment and potential degradation of **HO-PEG3-(CH2)6-CI**.

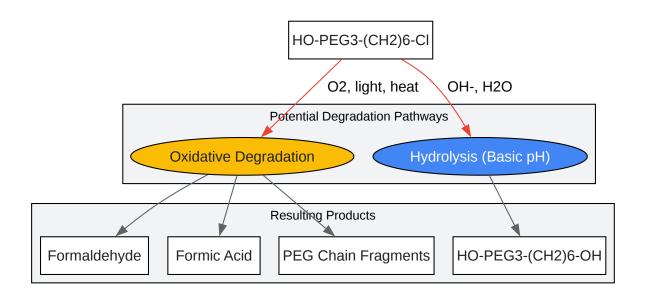




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Caption: Workflow for a forced degradation study of HO-PEG3-(CH2)6-CI.





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Caption: Potential degradation pathways for HO-PEG3-(CH2)6-CI.

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